molecular formula C17H23N5 B2783065 2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 2415455-95-5

2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2783065
CAS No.: 2415455-95-5
M. Wt: 297.406
InChI Key: JJBWNFUBWVMEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety attached to a dimethylpyrimidinamine core. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step chemical processes. One common method includes the reductive amination of a pyrimidine derivative with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow hydrogenation and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce production costs . These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyrimidine derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized pyrimidine compounds .

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-20(2)16-8-9-18-17(19-16)22-12-10-21(11-13-22)14-15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBWNFUBWVMEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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